molecular formula C8H15NO B13063505 4-Cyclopropyloxan-4-amine

4-Cyclopropyloxan-4-amine

Cat. No.: B13063505
M. Wt: 141.21 g/mol
InChI Key: KAZBZSJVGLDZTH-UHFFFAOYSA-N
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Description

4-Cyclopropyloxan-4-amine is an organic compound with the molecular formula C₇H₁₃NO It is characterized by a cyclopropyl group attached to an oxane ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyloxan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products: The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted cyclopropyl derivatives.

Scientific Research Applications

4-Cyclopropyloxan-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of novel compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyloxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropyl group may also interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the oxane ring.

    Oxan-4-amine: Contains the oxane ring with an amine group but lacks the cyclopropyl substitution.

Uniqueness: 4-Cyclopropyloxan-4-amine is unique due to the combination of the cyclopropyl group and the oxane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications that similar compounds may not fulfill.

Biological Activity

4-Cyclopropyloxan-4-amine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to an oxanamine structure. Its molecular formula is C7H13NC_7H_{13}N with a molecular weight of approximately 113.19 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations in the low micromolar range.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines such as breast and lung cancer. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. Further studies are required to elucidate the precise molecular targets and pathways affected by this compound.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the cyclopropyl group significantly enhanced antimicrobial potency, suggesting avenues for further development.
  • Anticancer Research : Another investigation focused on the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-cyclopropyloxan-4-amine

InChI

InChI=1S/C8H15NO/c9-8(7-1-2-7)3-5-10-6-4-8/h7H,1-6,9H2

InChI Key

KAZBZSJVGLDZTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOCC2)N

Origin of Product

United States

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